molecular formula C14H23NO3 B5964379 2-Butanoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 5219-98-7

2-Butanoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B5964379
CAS No.: 5219-98-7
M. Wt: 253.34 g/mol
InChI Key: OMKGAGVHWAQYLL-DWOKVAPGSA-N
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Description

2-Butanoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a cyclohexene ring, a butanoyl group, and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with butanoyl chloride in the presence of a base to form the butanoyl derivative. This intermediate is then reacted with 2-aminoethanol under controlled conditions to introduce the hydroxyethylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butanoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Butanoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butanoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with target molecules, while the butanoyl group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Properties

IUPAC Name

(2E)-2-(1-hydroxybutylidene)-3-(2-hydroxyethylimino)-5,5-dimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-4-5-11(17)13-10(15-6-7-16)8-14(2,3)9-12(13)18/h16-17H,4-9H2,1-3H3/b13-11+,15-10?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKGAGVHWAQYLL-DWOKVAPGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C1C(=NCCO)CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\1/C(=NCCO)CC(CC1=O)(C)C)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966567
Record name 2-Butanoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5219-98-7
Record name 2-Butanoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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